molecular formula C11H11ClN2O3S B6340667 5-Chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole CAS No. 1221341-26-9

5-Chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole

Cat. No. B6340667
CAS RN: 1221341-26-9
M. Wt: 286.74 g/mol
InChI Key: FEWSCLBWZPGIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole (CTT) is a synthetic organic compound with a variety of applications in research and industry. It is a member of the thiadiazole family, a class of compounds that are known to have a wide range of biological activities. CTT has been used in the synthesis of pharmaceuticals, in the study of enzyme inhibition and in the development of new materials. Its unique properties make it an attractive compound for further research.

Scientific Research Applications

5-Chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of other thiadiazoles. It has also been used to study the inhibition of enzymes, such as cytochrome P450 and glutathione S-transferase. Additionally, this compound has been used in the development of new materials and in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole is still not fully understood. However, it is believed that this compound acts as an inhibitor of enzymes, such as cytochrome P450 and glutathione S-transferase. It is also believed that this compound may act as an antioxidant and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to be an inhibitor of enzymes, such as cytochrome P450 and glutathione S-transferase. It has also been shown to have antioxidant properties and to be involved in the regulation of gene expression. Additionally, this compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

The main advantage of 5-Chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole is its availability and low cost. It is a relatively simple compound to synthesize and can be obtained from a variety of sources. Additionally, it is relatively stable and has a wide range of applications in research and industry.
However, there are some limitations to using this compound in laboratory experiments. It is a relatively new compound and its mechanism of action is still not fully understood. Additionally, the effects of this compound on the human body are still not fully understood and it should be used with caution in laboratory experiments.

Future Directions

There are a number of potential future directions for research on 5-Chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole. These include further studies on its mechanism of action, its effects on the human body, and its potential applications in the development of new materials. Additionally, further studies on its potential as an inhibitor of enzymes, such as cytochrome P450 and glutathione S-transferase, could be beneficial. Finally, studies on its potential as an antioxidant and its involvement in gene regulation could also be beneficial.

Synthesis Methods

5-Chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole can be synthesized through a variety of methods. The most common method is the Fischer indole synthesis, which involves the reaction of indole with 3,4,5-trimethoxyphenyl chloride in the presence of a base. This method has been used for the synthesis of this compound in the laboratory and in industrial settings. Other methods include the reaction of indole with 3,4,5-trimethoxyphenyl bromide and the reaction of 3,4,5-trimethoxyphenyl chloride with thiourea.

properties

IUPAC Name

5-chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S/c1-15-7-4-6(10-13-11(12)18-14-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWSCLBWZPGIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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